
bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound containing two 3-chlorophenyl groups attached to a tetrazole ring
作用機序
Target of Action
The primary target of 1,5-bis(3-chlorophenyl)tetrazole is the PD-1/PD-L1 complex , an inhibitory immune checkpoint protein . This complex plays a crucial role in cancer immunotherapy, as it helps tumor cells evade immune surveillance .
Mode of Action
1,5-bis(3-chlorophenyl)tetrazole acts as a PD-1/PD-L1 antagonist , stimulating PD-L1 dimerization . This interaction blocks the PD-1 and PD-L1 interaction, thereby restoring the activity of the body’s immune cells to kill tumor cells .
Biochemical Pathways
The compound affects the PD-1/PD-L1 signaling pathways . By inhibiting these pathways, it prevents the overexpression of membrane-bound PD-L1 by tumor cells, which attenuates T-cell signaling and allows tumor cells to evade immune surveillance .
Pharmacokinetics
Tetrazolic acids, a related class of compounds, have been shown to formβ-glucuronides , a metabolic fate often encountered by aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .
Result of Action
The result of the compound’s action is the restoration of the body’s immune response against tumor cells . By blocking the interaction of PD-1 and PD-L1, the compound reverses the immunosuppressive conditions created by tumor cells, enabling the body’s immune cells to kill the tumor cells .
Action Environment
The action of 1,5-bis(3-chlorophenyl)tetrazole can be influenced by various environmental factors. For instance, tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents . Therefore, the compound’s action, efficacy, and stability may be affected by the presence of these substances in its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 3-chlorophenyl azide with sodium azide under acidic conditions. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The 3-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
Bis(3-chlorophenyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a tetrazole ring.
Bis(3-chlorophenyl)-1H-1,2,4-triazole: Another similar compound with a different triazole ring structure.
Uniqueness
Bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring can enhance the compound’s stability and reactivity compared to its triazole counterparts.
特性
IUPAC Name |
1,5-bis(3-chlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4/c14-10-4-1-3-9(7-10)13-16-17-18-19(13)12-6-2-5-11(15)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSNGBYMRTVXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

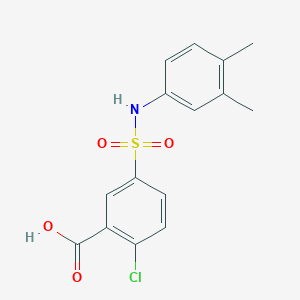
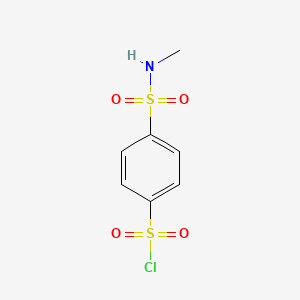
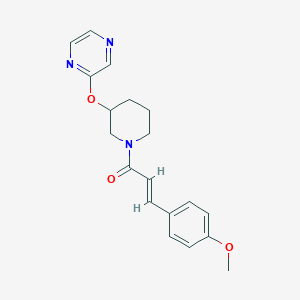
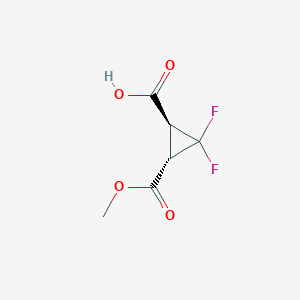
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)

![2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2917285.png)
![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)
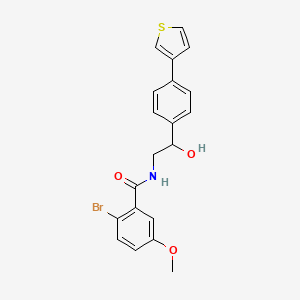
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2917292.png)
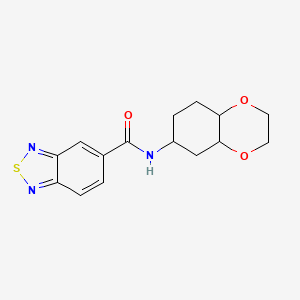
![N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2917297.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)
